molecular formula C32H31O15+ B1248503 Malvidin 3-(6''-p-caffeyglucoside)

Malvidin 3-(6''-p-caffeyglucoside)

Cat. No. B1248503
M. Wt: 655.6 g/mol
InChI Key: LIEHUFTYLLDHTI-KWNZYCHBSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Malvidin 3-O-{6-O-[(E)-caffeoyl]-beta-D-glucoside} is an anthocyanin cation that is malvidin substituted at position 3 by a 6-O-(E-caffeoyl)-beta-D-glucosyl residue. It is a beta-D-glucoside, an anthocyanin cation, an aromatic ether, a cinnamate ester, a monosaccharide derivative and a polyphenol. It derives from a malvidin and a trans-caffeic acid.

Scientific Research Applications

  • Stability in Model Wine Solutions

    • Malvidin 3-O-glucoside, a common anthocyanin in grapes and red wines, exhibits stability changes when combined with hydroxycinnamic acids like caffeic acid. This combination can lead to new pigment derivatives, suggesting potential applications in wine color stabilization and enhancement (Sáenz-Navajas, Tena, & Fernández-Zurbano, 2009).
  • Reactivity with Organic Acids

    • Malvidin 3-O-glucoside's reaction with o-quinones, like those from caftaric acid, forms various colored and colorless compounds, highlighting its potential in creating diverse color profiles in food and beverage products (Sarni-Manchado, Cheynier, & Moutounet, 1997).
  • Color Enhancement in Red Wine

    • In red wines, malvidin 3-glucoside derivatives like malvidin 3-(6- O - p -coumaryl)glucoside can significantly impact color expression. This is important for understanding and manipulating wine aesthetics (Lambert et al., 2011).
  • Antioxidant Properties

    • Acylation of malvidin 3-glucoside with certain acids like caffeic acid enhances its antioxidant properties. This is crucial for applications in food preservation and possibly in health supplements (Azevedo et al., 2011).
  • Cardioprotective Effects

    • Malvidin demonstrates cardioprotective effects by restoring endogenous antioxidants and reducing lipid peroxidation levels. This suggests its potential in medical applications, particularly in heart disease treatment (Wei et al., 2017).
  • Pyranoanthocyanin Formation Efficiency

    • The formation of stable pyranoanthocyanins, which are more resistant to pH and storage changes, can be optimized by selecting specific anthocyanin substitutions like malvidin 3-O-glycosides. This has implications for food coloring and stability (Miyagusuku-Cruzado, Voss, & Giusti, 2021).

properties

Molecular Formula

C32H31O15+

Molecular Weight

655.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C32H30O15/c1-42-22-8-15(9-23(43-2)27(22)38)31-24(12-17-19(35)10-16(33)11-21(17)45-31)46-32-30(41)29(40)28(39)25(47-32)13-44-26(37)6-4-14-3-5-18(34)20(36)7-14/h3-12,25,28-30,32,39-41H,13H2,1-2H3,(H4-,33,34,35,36,37,38)/p+1/t25-,28-,29+,30-,32-/m1/s1

InChI Key

LIEHUFTYLLDHTI-KWNZYCHBSA-O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Malvidin 3-(6''-p-caffeyglucoside)
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Malvidin 3-(6''-p-caffeyglucoside)
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Malvidin 3-(6''-p-caffeyglucoside)
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Malvidin 3-(6''-p-caffeyglucoside)
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Malvidin 3-(6''-p-caffeyglucoside)
Reactant of Route 6
Malvidin 3-(6''-p-caffeyglucoside)

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